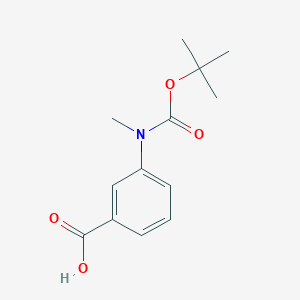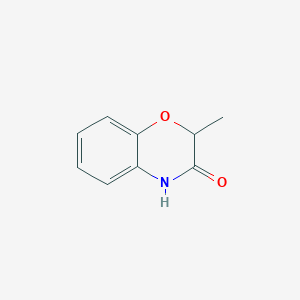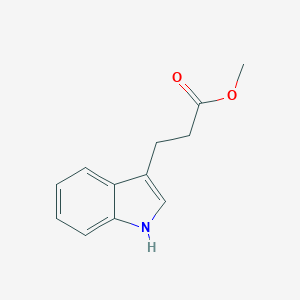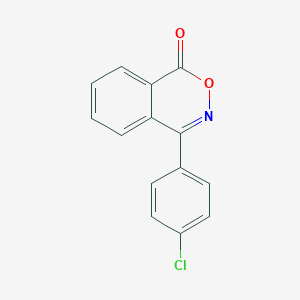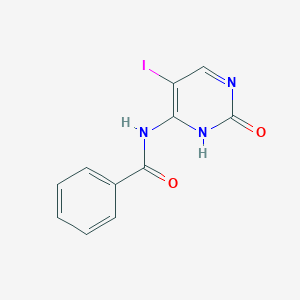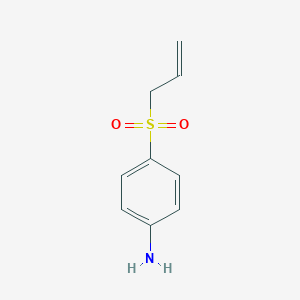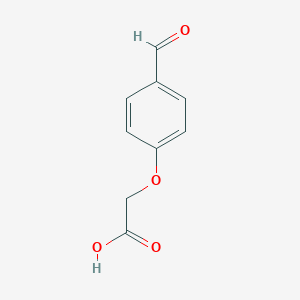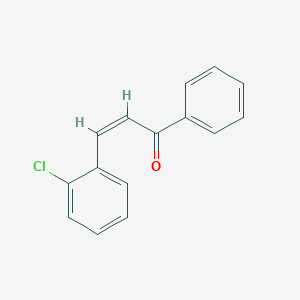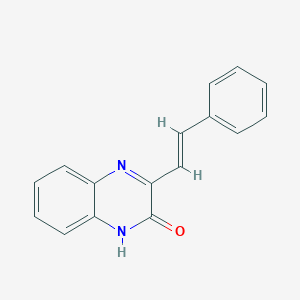
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide, also known as CMBS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that is commonly used as a cross-linking agent for proteins and peptides.
Mécanisme D'action
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide cross-links proteins and peptides by reacting with the thiol groups of cysteine residues. The reaction involves the formation of a covalent bond between the sulfonamide group of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide and the thiol group of cysteine. This results in the formation of a stable cross-link between two protein or peptide molecules.
Effets Biochimiques Et Physiologiques
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have minimal effects on the biochemical and physiological properties of the proteins and peptides it cross-links. It does not affect the enzymatic activity or stability of proteins and peptides. However, 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide may affect the conformational stability of proteins and peptides depending on the location of the cross-link.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also a reversible cross-linking agent, which allows for the study of dynamic protein-protein interactions. However, 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has some limitations. It can only cross-link proteins and peptides that contain cysteine residues. It may also affect the conformational stability of proteins and peptides depending on the location of the cross-link.
Orientations Futures
There are several future directions for the use of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide in scientific research. One direction is the study of protein-protein interactions in complex biological systems such as cells and tissues. 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide can be used to study the interactions between proteins and peptides in their native environment. Another direction is the development of new cross-linking agents that can cross-link proteins and peptides that do not contain cysteine residues. This would expand the range of proteins and peptides that can be studied using cross-linking methods.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has been widely used in scientific research for various purposes. It has been used as a cross-linking agent for proteins and peptides to study protein-protein interactions, protein structure, and enzyme kinetics. 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has also been used as a probe to study the structure and function of ion channels and transporters. It has been used to label cysteine residues in proteins and peptides for mass spectrometry analysis.
Propriétés
Numéro CAS |
7454-65-1 |
|---|---|
Nom du produit |
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide |
Formule moléculaire |
C13H12ClNO3S |
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3 |
Clé InChI |
HSLJICOYFKROTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Autres numéros CAS |
7454-65-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



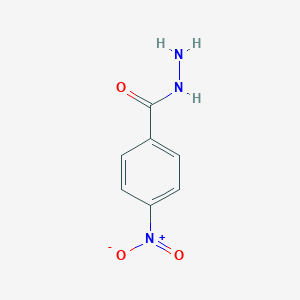
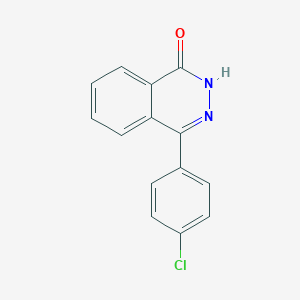
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
